3-(Pyrrolidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine
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Overview
Description
3-(Pyrrolidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with pyrrolidine and piperazine groups, along with a trimethylbenzenesulfonyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine typically involves multi-step organic reactions. One common approach is to start with the pyridazine core and introduce the pyrrolidine and piperazine groups through nucleophilic substitution reactions. The trimethylbenzenesulfonyl group can be introduced via sulfonylation reactions using appropriate sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of sulfonyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to desulfonylated derivatives.
Scientific Research Applications
3-(Pyrrolidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Pyrrolidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine: shares structural similarities with other pyridazine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the trimethylbenzenesulfonyl group, in particular, differentiates it from other similar compounds and contributes to its unique properties.
Properties
Molecular Formula |
C21H29N5O2S |
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Molecular Weight |
415.6 g/mol |
IUPAC Name |
3-pyrrolidin-1-yl-6-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazine |
InChI |
InChI=1S/C21H29N5O2S/c1-16-14-18(3)19(15-17(16)2)29(27,28)26-12-10-25(11-13-26)21-7-6-20(22-23-21)24-8-4-5-9-24/h6-7,14-15H,4-5,8-13H2,1-3H3 |
InChI Key |
LFNYCDMYXLVLEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCC4)C |
Origin of Product |
United States |
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